molecular formula C10H13BrClNO2 B2640346 Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride CAS No. 1820705-24-5

Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride

Cat. No. B2640346
CAS RN: 1820705-24-5
M. Wt: 294.57
InChI Key: YAGCOQUYJCNMFC-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride” is a chemical compound with the CAS Number: 1820705-24-5 . It has a molecular weight of 294.58 and its linear formula is C10H13BrClNO2 .


Molecular Structure Analysis

The InChI code for “Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride” is 1S/C10H12BrNO2.ClH/c1-12(2)7-4-5-9(11)8(6-7)10(13)14-3;/h4-6H,1-3H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride” is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .

Scientific Research Applications

Synthetic Applications in Organic Chemistry

Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride has been a versatile reagent in the synthesis of various organic compounds. The compound's reactivity, particularly in nucleophilic substitution reactions, has been exploited to produce a range of heterocyclic and aromatic compounds. For instance, it has been utilized in the preparation of succinimido derivatives, where the N-bromosuccinimide in carbon tetrachloride and in the presence of benzoyl peroxide converts N,N-dimethylamides and N,N-dimethylamines into succinimido derivatives. This process involves a radical bromination of the N-methyl moiety followed by a reaction with NBS via electrophilic substitution, suggesting an ionic mechanism (Caristi, Ferlazzo, & Gattuso, 1984).

Role in the Synthesis of Benzofuran Analogs and Pharmaceutical Intermediates

The compound has also been key in synthesizing benzofuran analogs with potential antimicrobial and pharmacological activities. The synthesis process typically involves the reaction of intermediates like 5-bromosalicylaldehyde with hydroxylamine hydrochloride in dimethylformamide, leading to the formation of compounds that are then screened for antimicrobial and pharmacological properties (Parameshwarappa, Basawaraj, & Sangapure, 2008).

Applications in Drug Synthesis and Industrial Processes

In drug synthesis, methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride has been instrumental in developing anti-cancer drugs by serving as an intermediate for key reactions. The compound's role in brominating other intermediates to yield products that inhibit crucial enzymes in cancer cells exemplifies its importance in medicinal chemistry (Sheng-li, 2004). Additionally, in industrial processes, it has been utilized in the scalable preparation of intermediates for SGLT2 inhibitors, showcasing its relevance in large-scale pharmaceutical manufacturing (Zhang et al., 2022).

Mechanism of Action

The mechanism of action of “Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride” is not specified in the sources I found. The mechanism of action would depend on the specific context in which this compound is used, such as the type of reaction it is involved in or the biological system it interacts with .

Safety and Hazards

The safety information available indicates that “Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride” is a combustible liquid and is harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding release to the environment and using protective gloves, eye protection, and face protection when handling the compound .

properties

IUPAC Name

methyl 2-bromo-5-(dimethylamino)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c1-12(2)7-4-5-9(11)8(6-7)10(13)14-3;/h4-6H,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGCOQUYJCNMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)Br)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride

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